4-Amino-3,5-dinitrobenzoic acid

説明

Historical Context and Significance in Chemical Sciences

While the synthesis of the first aromatic nitro compound, nitrobenzene, dates back to 1834, the specific exploration of 4-Amino-3,5-dinitrobenzoic acid as a compound of interest is a more recent development. numberanalytics.com The systematic investigation into nitro-substituted aromatic compounds in the late 20th century paved the way for ADBA's recognition as a valuable analytical reagent. A key milestone was the comprehensive evaluation of its reactivity in 2001, which highlighted its potential as a derivatizing agent. nih.gov

Early research focused on understanding the fundamental chemical properties of ADBA. Studies determined its physicochemical properties, providing the first quantitative data on this compound of pharmaceutical and biomedical interest. nih.gov These foundational studies were crucial in establishing the theoretical framework for its subsequent applications. The growing need for more sensitive and selective analytical methods in pharmaceutical quality control further propelled research into ADBA.

Relevance of Aromatic Amino and Nitro Compounds in Advanced Chemistry

Aromatic amino and nitro compounds are fundamental building blocks in organic chemistry with wide-ranging applications. researchgate.netnumberanalytics.com They serve as crucial intermediates in the synthesis of a vast array of chemicals, including dyes, pesticides, pharmaceuticals, and explosives. researchgate.netnumberanalytics.com The presence of both amino (-NH2) and nitro (-NO2) groups on an aromatic ring, as seen in ADBA, imparts unique chemical reactivity to the molecule.

The synthesis of aromatic nitro compounds is a significant area of study in organic chemistry. numberanalytics.com Common methods include the nitration of aromatic compounds using nitric and sulfuric acids, as well as alternative methods employing nitronium salts. numberanalytics.com The reduction of aromatic nitro compounds is another critical reaction, leading to the formation of aromatic amines, which are key components in many biologically active molecules. numberanalytics.comorganic-chemistry.orgacs.org The versatility of these compounds in various chemical reactions makes them invaluable starting materials for creating complex molecules. numberanalytics.com

Current Research Landscape and Future Directions for ADBA

Current research on this compound is largely centered on its application as a derivatizing reagent in analytical chemistry. nih.gov Its ability to react with other molecules to form colored products makes it particularly useful for spectrophotometric and chromatographic analysis of pharmaceuticals. nih.gov The diazotized form of ADBA is a reactive coupling reagent that can be used to develop analytical methods for a wide range of drugs. nih.gov

Future research is likely to explore the synthesis of new derivatives of ADBA with enhanced properties. For instance, studies have already investigated derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid for their potential antimicrobial and anti-proliferative activities. farmaciajournal.com Further exploration could lead to the development of novel therapeutic agents or other functional materials. The synthesis of related compounds, such as aminoazole-substituted 4-amino-3,5-dinitropyridines, also points towards the potential for creating new energetic materials. google.com As our understanding of the structure-activity relationships of these compounds grows, so too will the possibilities for their application in diverse scientific fields.

Physicochemical Properties of this compound (ADBA)

| Property | Value | Source |

| Molecular Formula | C7H5N3O6 | nih.govbiosynth.com |

| Molar Mass | 227.13 g/mol | nih.govbiosynth.com |

| Ionization Constant (pKa) | 4.00 +/- 0.04 | nih.govresearchgate.net |

| Octanol/Water Partition Coefficient (Log P) | -1.50 | nih.govresearchgate.net |

| Chromatographic Hydrophobicity Index (Rm) | -0.84 | nih.gov |

| Purity (Analytical Reagent Grade) | 100% | nih.govresearchgate.net |

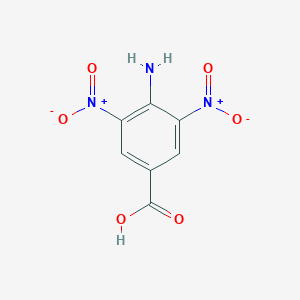

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVUGEPUWQMQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992944 | |

| Record name | 4-Amino-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7221-27-4 | |

| Record name | 4-Amino-3,5-dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007221274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7221-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3,5-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RWN8R94IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Analytical Characterization of 4 Amino 3,5 Dinitrobenzoic Acid and Its Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a powerful tool for identifying functional groups and probing the intermolecular interactions within the crystalline structure of 4-Amino-3,5-dinitrobenzoic acid.

Key expected vibrational modes include:

N-H Vibrations: The amino (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

O-H and C=O Vibrations: The carboxylic acid (-COOH) group gives rise to a broad O-H stretching band from 2500-3300 cm⁻¹, often overlapping with other absorptions, which is characteristic of the hydrogen-bonded dimeric structures common in carboxylic acids. The carbonyl (C=O) stretching vibration is expected as a strong, sharp peak around 1700 cm⁻¹.

N-O Vibrations: The nitro (-NO₂) groups will show strong asymmetric and symmetric stretching bands, typically found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

Aromatic Ring Vibrations: C-H stretching on the aromatic ring appears above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region.

The table below summarizes the predicted FT-IR peak assignments for this compound based on the characteristic frequencies of its constituent functional groups.

| Predicted Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | Amino (-NH₂) | ~3450 | Medium |

| Symmetric N-H Stretch | Amino (-NH₂) | ~3350 | Medium |

| Aromatic C-H Stretch | Ar-H | >3000 | Medium-Weak |

| O-H Stretch | Carboxylic Acid (-COOH) | 2500-3300 | Broad, Strong |

| C=O Stretch | Carboxylic Acid (-COOH) | ~1700 | Strong |

| Asymmetric N-O Stretch | Nitro (-NO₂) | ~1550 | Strong |

| C=C Ring Stretch | Aromatic Ring | 1400-1600 | Medium |

| Symmetric N-O Stretch | Nitro (-NO₂) | ~1350 | Strong |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound serves as a unique molecular fingerprint. Strong Raman signals are expected for the symmetric vibrations of the nitro groups and the aromatic ring breathing modes.

Key predicted Raman bands include:

A strong, symmetric stretching vibration for the -NO₂ groups.

Characteristic aromatic ring breathing modes.

Vibrations associated with the C-N bonds.

In contrast to FT-IR, the O-H stretching of the carboxylic acid is typically a weak signal in Raman spectra. The combination of FT-IR and Raman data provides a comprehensive vibrational profile for the molecule.

The crystal structure of this compound is significantly influenced by hydrogen bonding. The presence of proton-donating groups (-COOH, -NH₂) and proton-accepting groups (-COOH, -NO₂, -NH₂) allows for the formation of extensive intermolecular networks. Studies on co-crystals of 3,5-dinitrobenzoic acid with other amino-functionalized molecules confirm the prevalence of strong hydrogen bonds. researchgate.netnih.gov

These interactions can be observed through shifts in spectroscopic data:

FT-IR: The O-H stretching band of the carboxylic acid group is broadened and shifted to lower wavenumbers (red-shifted) due to its involvement in hydrogen bonding, typically forming centrosymmetric R₂²(8) acid-acid homodimers. nih.gov Similarly, the N-H stretching frequencies of the amino group are red-shifted if it acts as a hydrogen bond donor. The carbonyl (C=O) peak may also shift to a lower frequency.

XPS: X-ray Photoelectron Spectroscopy (XPS) can probe the nitrogen environments. In a co-crystal of 4-aminobenzoic acid and 3,5-dinitrobenzoic acid, distinct peaks for the amine nitrogen (C-NH₂) and nitro nitrogen (-NO₂) were observed at binding energies of approximately 399.5 eV and 406.3 eV, respectively. researchgate.net The formation of a protonated amine (C-NH₃⁺) would shift its peak to a higher binding energy. researchgate.net

These hydrogen bonds create a stable, three-dimensional supramolecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise chemical structure of this compound by providing information about the chemical environment of each proton and carbon atom.

The chemical structure of this compound has been confirmed by ¹H and ¹³C NMR.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the seven carbon atoms in the molecule (with two carbons being chemically equivalent due to symmetry). Based on data from a synthesis report, the chemical shifts in Acetone-d₆ are as follows. chemicalbook.com

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 163.49 | Carboxylic Acid Carbon (C=O) |

| 143.33 | Aromatic Carbon (C-NO₂) |

| 134.76 | Aromatic Carbon (C-NH₂) |

| 133.75 | Aromatic Carbon (C-COOH) |

| 128.17 | Aromatic Carbon (C-H) |

| 115.39 | Unassigned |

Note: Assignments are predicted based on known chemical shift principles. The two C-NO₂ carbons and two C-H carbons are expected to be equivalent.

¹H NMR: The ¹H NMR spectrum is expected to show three distinct signals: one for the two equivalent aromatic protons, one for the two amino protons, and one for the single carboxylic acid proton. Synthesis reports have published ¹H NMR data in Acetone-d₆, though the reported integrations appear inconsistent with the molecular structure. chemicalbook.com A predicted spectrum would feature a singlet for the two equivalent aromatic protons (likely downfield due to the withdrawing effect of the adjacent nitro groups), a broad singlet for the two amino protons, and a very broad downfield singlet for the acidic carboxylic proton.

While one-dimensional NMR is sufficient for basic structural confirmation, advanced 2D NMR techniques could provide deeper insights into the molecule's connectivity and spatial arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate the aromatic proton signal with its directly attached carbon signal in the ¹³C spectrum, confirming the C-H assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC would reveal correlations between protons and carbons separated by two or three bonds. This could unambiguously confirm all carbon assignments by correlating the aromatic protons to the neighboring quaternary carbons (C-COOH, C-NH₂, and C-NO₂) and the carboxylic acid carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information on through-space proximity between protons. This could potentially be used to study the preferred conformation of the carboxylic acid group relative to the plane of the aromatic ring.

These advanced techniques would be invaluable for a complete and unambiguous assignment of all NMR signals and for exploring the molecule's conformational preferences in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structural features of compounds through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the theoretical exact mass is 227.01783489 Da. nih.gov HRMS analysis verifies this molecular weight, which is crucial for confirming the identity of the synthesized compound. nih.gov

Beyond simple mass verification, HRMS coupled with techniques like liquid chromatography (LC-MS) allows for the analysis of complex mixtures and the identification of derivatives and adducts. scielo.brnih.gov The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. While detailed fragmentation data for ADBA is not extensively published, the fragmentation of related dinitrobenzoic acid compounds typically involves the loss of nitro groups, the carboxylic acid group, and other characteristic fragments, which helps in structural confirmation. nih.gov

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Weight | 227.13 g/mol |

| Exact Mass | 227.01783489 Da |

| Computed by PubChem 2.2 |

Source: nih.gov

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for characterizing the crystalline structure of solid materials, providing information on crystal packing, intermolecular interactions, and phase purity.

Single crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the three-dimensional arrangement of atoms within a crystal. Studies on co-crystals of 3,5-dinitrobenzoic acid (a related compound) with various coformers reveal the significance of hydrogen bonding and other non-covalent interactions in dictating the crystal packing. acs.orgnih.gov For instance, in a co-crystal with 3-aminobenzonitrile, intermolecular O-H···O, N-H···O, N-H···N, and C-H···O hydrogen bonds create a two-dimensional wave-like network. nih.gov The crystal packing is further stabilized by π–π stacking interactions. nih.gov

In multicomponent solvate crystals of 3,5-dinitrobenzoic acid and acetamide (B32628), all crystal structures are stabilized by amide-amide homo synthons forming R2(8) motifs, which are then connected to the acid via O-H···O hydrogen bonds. nih.govacs.org These studies highlight the diverse supramolecular architectures that can be formed.

Table 2: Crystallographic Data for 3-Aminobenzonitrile–3,5-dinitrobenzoic acid (1/1) Co-crystal

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.4547 (15) |

| b (Å) | 14.260 (3) |

| c (Å) | 14.845 (3) |

| α (°) | 108.01 (3) |

| β (°) | 91.90 (3) |

| γ (°) | 93.37 (3) |

| Volume (ų) | 1496.0 (5) |

| Z | 4 |

Source: nih.gov

Powder X-ray diffraction (PXRD) is a powerful technique for confirming the phase purity of crystalline materials and identifying new crystalline forms. ekb.eg For multicomponent systems like solvates and co-crystals of ADBA, PXRD is essential to ensure that the bulk material consists of a single, uniform crystalline phase. nih.gov

In studies of 3,5-dinitrobenzoic acid with salicylamide, the formation of a new intermolecular compound was confirmed by the appearance of new peaks in the PXRD pattern that were not present in the patterns of the individual components. researchgate.net Similarly, for multicomponent solvate crystals of 3,5-dinitrobenzoic acid and acetamide, PXRD analysis was used to confirm the phase purity of the synthesized solvates. nih.govacs.org The PXRD patterns are typically recorded over a 2θ range of 5–40° to capture all characteristic diffraction peaks. nih.gov

Surface-Sensitive Analytical Techniques

Surface-sensitive techniques provide information about the elemental composition and chemical environment at the surface of a material, which can differ from the bulk properties.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS is particularly useful for probing the different nitrogen environments.

A study on a co-crystal of 4-aminobenzoic acid and 3,5-dinitrobenzoic acid identified two distinct nitrogen peaks in the N 1s XPS spectrum. researchgate.net A peak at approximately 399.5 ± 0.1 eV was attributed to the primary amine nitrogen (C-NH2), while a peak at a higher binding energy of 406.3 eV corresponded to the nitro group (-NO2). researchgate.net This significant difference in binding energy allows for the clear differentiation of the two nitrogen chemical states on the surface of the material. researchgate.net

Table 3: N 1s XPS Peak Positions for a 4-Aminobenzoic acid/3,5-Dinitrobenzoic acid Co-crystal

| Nitrogen Environment | Binding Energy (eV) |

| C-NH₂ | 399.5 ± 0.1 |

| -NO₂ | 406.3 |

Source: researchgate.net

Computational Chemistry and Theoretical Modeling of 4 Amino 3,5 Dinitrobenzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. Through DFT calculations, researchers can predict molecular geometries, electronic structures, and a host of other properties with a high degree of accuracy.

Geometric Optimization and Electronic Structure Calculations

Theoretical studies on molecules structurally similar to 4-Amino-3,5-dinitrobenzoic acid, such as 3,5-dinitrobenzoic acid and its complexes, have been performed using DFT methods, commonly with the B3LYP functional and a 6-311+G(d,p) basis set for geometric optimization. These calculations help in determining the most stable three-dimensional arrangement of the atoms in the molecule. The presence of the amino group, two nitro groups, and a carboxylic acid group on the benzene (B151609) ring dictates a complex interplay of electronic effects that influence the molecule's geometry and electronic distribution.

The electronic structure of such molecules is characterized by the distribution of electron density, which can be analyzed through various computational techniques. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity and the electronic transition properties of the molecule. In related dinitrobenzoic acid derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient nitro groups.

Analysis of Energy Gap and Intramolecular Charge Transfer

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A small energy gap is indicative of a molecule that is more easily polarizable and has a higher degree of chemical reactivity.

In donor-acceptor substituted molecules like this compound, the presence of the electron-donating amino group and the electron-withdrawing nitro groups facilitates intramolecular charge transfer (ICT) upon excitation. This phenomenon, where an electron is transferred from the donor to the acceptor part of the molecule, is a key factor influencing the non-linear optical properties. Theoretical studies on analogous compounds have shown that a low energy gap is directly correlated with the possibility of ICT. For instance, in a study of 3,5-dinitrobenzoic acid complexed with benzamide (B126) derivatives, a low energy gap was found to be indicative of potential intramolecular charge transfer. worldscientific.com

Table 1: Calculated Energy Gap for a Related Dinitrobenzoic Acid Derivative

| Parameter | Value (eV) |

| HOMO-LUMO Energy Gap | 0.7581 |

Note: Data is for 2-amino-3-methylpyridinium-3,5-dinitrobenzoate, a related proton transfer complex. researchgate.net

Evaluation of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics often exhibit notable non-linear optical (NLO) properties. These properties are of great interest for applications in photonics and optoelectronics. The first-order hyperpolarizability (β) is a key measure of a molecule's NLO activity.

Computational studies on derivatives of 3,5-dinitrobenzoic acid have demonstrated their potential as NLO materials. DFT calculations have been employed to predict the first-order hyperpolarizability of these compounds. For example, the first-order hyperpolarizability of 3,5-dinitrobenzoic acid complexed with various benzamide derivatives was found to be in a significant range, suggesting their suitability for NLO applications. worldscientific.com The presence of both a strong donor (amino group) and strong acceptors (nitro groups) in this compound strongly suggests that it would also possess considerable NLO properties.

Table 2: Calculated First-Order Hyperpolarizability for Related Dinitrobenzoic Acid Derivatives

| Compound | First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| DBBZM | 3.479 |

| DB1BZM | 12.843 |

| DB2BZM | Not specified |

| DB3BZM | Not specified |

| DB4BZM | Not specified |

Note: Data is for 3,5-dinitrobenzoic acid with various benzamide derivatives (DBBZM, etc.). worldscientific.com

Solvent Effects on Molecular Structure and NLO Properties

The surrounding environment, particularly the solvent, can have a significant impact on the structure and properties of a molecule. Computational studies on related compounds have investigated the effect of different solvents on the molecular geometry and NLO properties. worldscientific.com It has been observed that the polarity of the solvent can influence the degree of intramolecular charge transfer and, consequently, the magnitude of the first-order hyperpolarizability. Generally, an increase in solvent polarity can lead to an enhancement of NLO properties. This is attributed to the stabilization of the charge-separated excited state in more polar environments.

Quantum Chemical Descriptors and Structure-Activity Relationships

Quantum chemical descriptors are numerical values derived from the molecular structure that can be used to predict the physical, chemical, and biological properties of compounds. These descriptors are invaluable in establishing structure-activity relationships.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a powerful theoretical model used to analyze the electron density of a molecule to define chemical bonds and atomic interactions. bohrium.com By analyzing the topology of the electron density, AIM can identify and characterize the nature of covalent bonds and weaker non-covalent interactions, such as hydrogen bonds, which are crucial in the crystal structure of this compound. arabjchem.orgtandfonline.com

The analysis focuses on identifying bond critical points (BCPs) in the electron density between atoms. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction.

Covalent Bonds: For covalent bonds, the electron density at the BCP is high, and the Laplacian is large and negative, indicating a concentration of charge along the bond path.

Non-covalent Interactions (e.g., Hydrogen Bonds): For interactions like hydrogen bonds, the electron density at the BCP is relatively low, and the Laplacian is positive. researchgate.net This signifies a depletion of charge at the critical point, characteristic of closed-shell interactions.

In this compound, AIM analysis would be instrumental in quantifying the strength of intramolecular hydrogen bonds, such as a potential interaction between the amino group and an adjacent nitro group, as well as the intermolecular hydrogen bonds that dictate its crystal packing, including the carboxylic acid dimers and interactions involving the amino and nitro groups.

Table 1: Interpreting AIM Topological Parameters at Bond Critical Points (BCPs)

| Parameter | Value | Interpretation for Interaction Type |

| Electron Density (ρ) | High | Covalent |

| Low | Non-covalent (e.g., hydrogen bond, van der Waals) | |

| Laplacian of Electron Density (∇²ρ) | Negative | Shared interaction (covalent) |

| Positive | Closed-shell interaction (ionic, hydrogen bond) |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the electronic wavefunction to provide a detailed understanding of charge distribution, intramolecular and intermolecular bonding, and hyperconjugative interactions. tandfonline.comnih.gov This analysis delocalizes the complex molecular wavefunction into localized one-center (lone pair) and two-center (bond) orbitals, offering an intuitive chemical perspective.

For this compound, NBO analysis reveals significant delocalization of electron density arising from the interplay between its functional groups. The key interactions involve the donation of electron density from the lone pairs of the amino group's nitrogen atom (LP(N)) and the nitro groups' oxygen atoms (LP(O)) into the antibonding orbitals (π*) of the aromatic ring. This charge delocalization contributes significantly to the molecule's stability. scispace.comtandfonline.com

The analysis quantifies the stabilization energy (E²) associated with these delocalization events. A higher E² value indicates a stronger interaction. The primary hyperconjugative interactions expected in this compound are summarized below.

Table 2: Predicted Major NBO Interactions and Stabilization Energies (E²) in this compound

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

| LP (N) of -NH₂ | π* (C=C) of ring | n → π | Strong electron donation from the amino group, activating the ring. |

| LP (O) of -NO₂ | π (C=C) of ring | n → π | Electron delocalization from nitro groups, contributing to resonance stability. |

| LP (O) of -COOH | σ (C-O) | n → σ* | Intramolecular charge transfer within the carboxylic acid group. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. tandfonline.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov The MEP map is color-coded, where different colors represent varying electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack.

Green/Yellow: Regions of near-zero potential.

For this compound, the MEP map would clearly delineate the effects of its distinct functional groups. researchgate.net

Negative Regions (Red/Yellow): The most negative potential is concentrated around the oxygen atoms of the two nitro groups and the carbonyl oxygen of the carboxylic acid group. These areas are the primary sites for attracting electrophiles or engaging in hydrogen bond acceptance. nih.gov

Positive Regions (Blue): The most positive potential is located around the hydrogen atoms of the amino group (-NH₂) and the acidic proton of the carboxylic acid group (-OH). researchgate.net These regions are susceptible to attack by nucleophiles and are the primary hydrogen bond donor sites.

The MEP map provides a clear visual confirmation of the molecule's electronic structure, highlighting the electron-rich nitro and carboxyl oxygens and the electron-poor amine and hydroxyl protons. sci-hub.se

Molecular Dynamics Simulations for Intermolecular Interactions

Proton Disorder in Dimer Formations

In the solid state, carboxylic acids frequently form hydrogen-bonded dimers. A notable phenomenon in these dimers is proton disorder, where the acidic proton can dynamically occupy positions closer to either one of the two oxygen atoms involved in the hydrogen bond. This behavior is often temperature-dependent.

Host-Guest Interactions in Multicomponent Crystals

Multicomponent crystals, such as cocrystals and solvates, involve a host lattice that incorporates guest molecules. This area of crystal engineering is critical for modifying the physical properties of compounds.

Studies on the related 3,5-dinitrobenzoic acid have shown its ability to form multicomponent solvate crystals (cocrystal solvates) with acetamide (B32628). In these structures, the 3,5-dinitrobenzoic acid and acetamide molecules create a robust host framework stabilized by amide-amide dimer synthons. This framework forms continuous channels where various solvent (guest) molecules can be accommodated. These guest molecules are often connected to the host framework through weak intermolecular interactions.

The formation of these isostructural solvates demonstrates that the host lattice is capable of including a variety of solvents without changing its fundamental packing motif. This suggests that this compound, with its additional hydrogen bonding functionality, could also serve as a versatile host in forming similar host-guest systems.

Table 3: Solvents Incorporated as Guests in Isostructural Cocrystal Solvates of 3,5-Dinitrobenzoic Acid and Acetamide

| Guest Solvent Molecule |

| 1,4-Dioxane |

| Acetone |

| Chloroform |

| Tetrahydrofuran |

| Acetonitrile |

| Nitromethane |

| Ethyl Acetate |

| Methyl Ethyl Ketone |

This table is based on studies of 3,5-dinitrobenzoic acid as a proxy for the potential behavior of this compound.

Thermodynamic Aspects of Solvate Formation

The formation and stability of solvates are governed by thermodynamics. Computational modeling and experimental techniques like Differential Scanning Calorimetry (DSC) are used to investigate the thermodynamic aspects of these crystalline forms. scribd.com

DSC measures the heat flow into or out of a sample as a function of temperature. For a solvate, a typical DSC thermogram will show endothermic events corresponding to:

Desolvation: The release of the guest solvent molecule from the crystal lattice. The temperature and enthalpy of this event provide information about the strength of the host-guest interactions.

Melting: The melting of the desolvated host compound at a higher temperature.

In studies of multicomponent solvates of 3,5-dinitrobenzoic acid and acetamide, DSC analysis was used to characterize these thermal events. sci-hub.se By comparing the desolvation temperatures and enthalpies of different solvates, their relative thermodynamic stabilities can be ranked. Solvates with higher desolvation temperatures are generally considered more stable. The thermodynamics of solvate formation are also influenced by factors such as the size, shape, and hydrogen bonding capability of the guest solvent molecule, which determine the efficiency of its packing within the host lattice. tandfonline.com

Applications and Advanced Materials Research Involving 4 Amino 3,5 Dinitrobenzoic Acid

Role as a Chemical Intermediate in Complex Molecule Synthesis

4-Amino-3,5-dinitrobenzoic acid (ADBA) is a versatile chemical intermediate utilized in the synthesis of more complex molecules. Its structure, featuring both an amino group and nitro groups on a benzoic acid framework, allows for a variety of chemical transformations. The nitro groups are electron-withdrawing, which enhances the acidity of the carboxylic acid group and influences the reactivity of the aromatic ring. The amino group provides a site for diazotization and other reactions.

Synthesis of Dyes and Pigments

ADBA is a valuable precursor in the synthesis of azo dyes. The presence of the primary amino group allows it to undergo diazotization, forming a highly reactive diazonium salt. This salt can then be coupled with various aromatic compounds, such as phenols and amines, to produce a wide range of vibrantly colored azo dyes. These dyes are noted for their stability and strong absorbance properties. The specific color and properties of the resulting dye can be tailored by selecting different coupling agents.

While this compound itself is used, a related compound, 3,5-dinitrobenzoic acid, is also a known intermediate in the production of synthetic dyes like C.I. Disperse Brown 30. dyestuffintermediates.com The synthesis of 3,5-diaminobenzoic acid from benzoic acid via nitration to 3,5-dinitrobenzoic acid and subsequent reduction has been explored for creating reactive dyes. dissertationtopic.net For instance, an orange reactive dye can be synthesized using 3,5-diaminobenzoic acid as the coupling component with diazonium salts of 2-amino-benzene sulfuric acid and para-ester. dissertationtopic.net

Pharmaceutical Synthesis and Derivatization for Drug Discovery

In the realm of pharmaceutical sciences, this compound and its derivatives serve as important building blocks and derivatizing agents. The reactivity of ADBA, particularly its ability to form a reactive arenediazonium ion, makes it a useful tool for modifying pharmaceutical compounds. nih.govresearchgate.net This derivatization can be employed to alter the physicochemical properties of a drug, which can be advantageous in the development of new drug delivery systems and in the study of drug metabolism.

A related compound, 4-amino-3-nitrobenzoic acid, acts as a crucial intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic medications. nbinno.com Notably, it has been identified as a potent inhibitor of the trans-sialidase enzyme in Trypanosoma cruzi, the parasite responsible for Chagas disease, demonstrating a 77% inhibition rate in enzymatic assays. nbinno.com This highlights the potential of this class of compounds in the development of novel therapeutic agents. nbinno.com

The diazotized form of ADBA has been successfully used to couple with a variety of pharmaceuticals that have aromatic rings with different levels of reactivity. nih.gov This process can lead to the formation of more lipophilic derivatives, which can be a key factor in drug design and analysis. nih.gov

| Compound | Application in Synthesis | Key Research Finding |

| This compound (ADBA) | Intermediate for dyes and pharmaceuticals | Diazotized form is a reactive coupling reagent for pharmaceuticals. nih.gov |

| 3,5-Dinitrobenzoic acid | Intermediate for dyes | Used in the synthesis of C.I. Disperse Brown 30. dyestuffintermediates.com |

| 3,5-Diaminobenzoic acid | Intermediate for reactive dyes | Synthesized from 3,5-dinitrobenzoic acid for creating orange reactive dyes. dissertationtopic.net |

| 4-Amino-3-nitrobenzoic acid | Intermediate for pharmaceuticals | Potent inhibitor of Trypanosoma cruzi trans-sialidase. nbinno.com |

Application in Analytical Chemistry and Derivatization Reagents

The unique chemical properties of this compound also lend themselves to applications in analytical chemistry, particularly as a derivatizing reagent.

Chromogenic Derivatizing Reagent for Spectrophotometric Analysis

Diazotized this compound (ADBA) has been evaluated as a novel chromogenic derivatizing reagent. nih.gov Its utility stems from its ability to react with certain classes of compounds to produce colored products, which can then be quantified using spectrophotometry. nih.gov This method provides a basis for developing analytical techniques for a wide array of substances. nih.gov The reaction involves the formation of an arenediazonium ion from ADBA, which then couples with electron-rich aromatic compounds. nih.gov

Detection and Quantification of Amines and Phenols

Diazotized ADBA is particularly effective for the detection and quantification of amines and phenols. biosynth.com The coupling reaction between the diazonium salt of ADBA and these compounds results in the formation of colored adducts. nih.gov For instance, successful diazo coupling has been achieved with various aromatic compounds, including those with phenolic and amine functionalities. nih.gov While some reactions produce a visible color change at room temperature (e.g., with cloxacillin (B1194729) and chloroxylenol), others may require elevated temperatures to develop color (e.g., with salicylic (B10762653) acid and aspirin). nih.gov In some cases, even if no color change is visible, thin-layer chromatography can confirm the formation of a more lipophilic derivative. nih.gov

Assay Development for Pharmaceutical Formulations (e.g., aspirin (B1665792), mefenamic acid)

The chromogenic properties of derivatized ADBA have been applied to the development of assays for pharmaceutical formulations. A notable example is its use in measuring the concentration of aspirin. biosynth.com The reaction between diazotized ADBA and aspirin is linear over a broad range of concentrations and has an optimal reaction time of 10 minutes at a pH of 2.0–2.5. biosynth.com This provides a reliable method for the quality control of aspirin-containing products. biosynth.com Similarly, the reactivity of diazotized ADBA with various pharmaceuticals suggests its potential for developing assays for other drugs, such as mefenamic acid, which also possesses an aromatic ring amenable to such coupling reactions. nih.gov

| Analyte Class | Derivatizing Agent | Analytical Technique | Key Findings |

| Amines and Phenols | Diazotized this compound (ADBA) | Spectrophotometry, Thin-Layer Chromatography | Forms colored adducts, enabling detection and quantification. nih.govbiosynth.com |

| Aspirin | Diazotized this compound (ADBA) | Spectrophotometry | Linear reaction over a wide concentration range, with an optimal reaction time of 10 minutes at pH 2.0-2.5. biosynth.com |

| Various Pharmaceuticals | Diazotized this compound (ADBA) | Spectrophotometry, HPLC | Successful coupling with various pharmaceuticals, forming more lipophilic derivatives. nih.gov |

Derivatization for Chromatographic Techniques (e.g., HPLC, TLC)

This compound (ADBA) has been investigated as a derivatizing reagent for enhancing the detection of various pharmaceuticals in High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The process involves the diazotization of ADBA to form a reactive arenediazonium ion, which then couples with aromatic compounds. nih.gov

This derivatization has been successfully applied to pharmaceuticals with varying aromatic ring reactivities. The coupling reactions can occur at room temperature (30°C) or require elevated temperatures (80°C) depending on the specific compound. nih.gov For instance, some compounds like cloxacillin and chloroxylenol form colored adducts at room temperature. In contrast, others such as salicylic acid and aspirin require heating to produce a color change. nih.gov However, for some substances, including imidazole (B134444) and tinidazole, no discernible color change is observed even at higher temperatures. nih.gov It is also noted that the colored products formed at room temperature can sometimes decompose at elevated temperatures, as seen with beta-naphthol. nih.gov

Despite the lack of a visible color change in some reactions, TLC analysis has indicated the formation of more lipophilic derivatives compared to the parent compounds. nih.gov This suggests that derivatization with diazotized ADBA can be a valuable technique for a broad spectrum of pharmaceuticals, facilitating their analysis by UV/Visible spectrophotometry and HPLC. nih.gov

A related compound, 4-Amino-3,5-dinitrobenzamide, has been analyzed using a reverse-phase HPLC method. sielc.com This method is notable for its simplicity, utilizing a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry, formic acid can be substituted for phosphoric acid. sielc.com The scalability of this liquid chromatography method allows for its use in preparative separation to isolate impurities and for pharmacokinetic studies. sielc.com

The following table summarizes the reactions of diazotized ADBA with various pharmaceuticals:

| Pharmaceutical | Reaction Condition | Observation |

| Cloxacillin | Room Temperature (30°C) | Colored adduct formed |

| Chloroxylenol | Room Temperature (30°C) | Colored adduct formed |

| Salicylic acid | Elevated Temperature (80°C) | Colored adduct formed |

| Aspirin | Elevated Temperature (80°C) | Colored adduct formed |

| Imidazole | Elevated Temperature (80°C) | No detectable color change |

| Tinidazole | Elevated Temperature (80°C) | No detectable color change |

| beta-Naphthol | Room Temperature (30°C) | Colored product formed, decomposes at elevated temperature |

Materials Science Applications

The unique molecular structure of this compound, characterized by the presence of both electron-donating amino and electron-withdrawing nitro groups, makes it a valuable building block in materials science. Its derivatives and coordination compounds have shown promise in the development of new materials with tailored properties.

Development of New Polymers and Composites

Research has explored the use of this compound derivatives in creating novel polymers. One area of focus is the development of energetic polymers. For instance, energetic salts based on the 4-amino-3,5-dinitropyrazolate anion, a derivative of this compound, have been synthesized. rsc.org These salts, formed through neutralization or metathesis reactions with nitrogen-rich cations, exhibit high thermal stability and are highly insensitive, making them comparable to established energetic materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). rsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked by organic ligands. This compound and its analogs are of interest as organic linkers due to their potential to create frameworks with interesting structural topologies and functional properties.

Solvent-Dependent Self-Assembly and Crystal Engineering

The self-assembly of coordination polymers and MOFs is highly influenced by the solvent system used during synthesis. While specific studies detailing the solvent-dependent self-assembly of this compound itself are not prevalent in the provided results, the broader principles of crystal engineering are highly relevant. The formation of specific supramolecular structures is dictated by the interplay of various non-covalent interactions, which can be modulated by the solvent. For example, in the synthesis of coordination polymers using a different benzoic acid derivative, 3,5-(4-carboxybenzyloxy) benzoic acid, hydro(solvo)thermal conditions were employed to generate two- and three-dimensional network architectures. rsc.org This highlights the critical role of the solvent in directing the final structure.

Exploration of Energetic Properties in Coordination Compounds

A significant area of research is the development of energetic coordination compounds using ligands derived from or related to this compound. For example, energetic coordination polymers have been synthesized using the 4-amino-3,5-dinitropyrazolate anion. researchgate.net These materials exhibit excellent thermal stability, with decomposition temperatures often exceeding 290°C, and possess significant energetic performance. researchgate.net The crystal structure of these compounds can vary, with one example forming a 3D sandwich-like supramolecular structure and another a pillared layered structure. researchgate.net The potassium-based energetic MOF, in particular, demonstrates high thermal stability and detonation velocity, positioning it as a potential high-performing primary explosive. researchgate.net

Similarly, energetic complexes have been synthesized using 3,5-dinitrobenzoic acid, a related compound, in conjunction with azole ligands. rsc.org These complexes also exhibit good thermostability and have been identified as potential explosives. rsc.org

The table below presents key properties of energetic salts based on the 4-amino-3,5-dinitropyrazolate anion: rsc.org

| Property | Value |

| Thermal Stability | 169–303 °C |

| Density | 1.54–1.84 g cm⁻³ |

| Impact Sensitivity | >60 J |

| Detonation Pressure | 20.99–32.55 GPa |

| Detonation Velocity | 7712–8751 m s⁻¹ |

Hydrogen-Bonded Organic Frameworks and Supramolecular Synthons

Hydrogen bonding plays a crucial role in the self-assembly of organic molecules into well-defined architectures. This compound possesses functional groups (carboxylic acid and amino group) that are excellent hydrogen bond donors and acceptors. These groups can participate in the formation of robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

Research on related systems demonstrates the power of combining different non-covalent interactions, such as hydrogen and halogen bonds, to construct extended molecular networks. nih.gov In these examples, hydrogen-bond-based synthons, like the amino-pyrimidine/carboxylic acid interaction, are responsible for the primary assembly, while halogen bonds provide structural support to organize the supermolecules into higher-dimensional architectures. nih.gov This illustrates a key principle in crystal engineering: the deliberate use of multiple, orthogonal interactions to achieve predictable connectivity and dimensionality in the solid state. nih.gov

The physicochemical properties of this compound, such as its pKa of 4.00 and its solubility characteristics, provide fundamental data for understanding and predicting its behavior in the formation of hydrogen-bonded frameworks. nih.gov

Nonlinear Optical (NLO) Materials Development

The quest for advanced materials with significant nonlinear optical (NLO) properties has led researchers to explore a variety of organic compounds. These materials are crucial for applications in optical data storage, optical communication, and information processing. Organic NLO crystals, in particular, are noted for their high second and third-order nonlinearities and high laser damage thresholds.

In this context, derivatives of 3,5-dinitrobenzoic acid have garnered attention. Although specific research focusing solely on the NLO properties of this compound is not extensively detailed in the provided results, the broader family of dinitrobenzoic acid derivatives has shown promise. For instance, a study on 2-amino-4,6-dimethylpyrimidinium 3,5-dinitrobenzoate (B1224709) dihydrate (2APDBD) highlighted its potential as an NLO material. semnan.ac.ir The crystal structure of 2APDBD was analyzed, and its high transmittance and a low cut-off wavelength of 350 nm were identified as favorable characteristics for NLO applications. semnan.ac.ir Such studies on related compounds suggest that the structural features of dinitrobenzoic acid can be conducive to creating materials with desirable NLO properties. The presence of electron-donating (amino) and electron-withdrawing (nitro) groups within the same molecule, a feature of this compound, is a common molecular design strategy for enhancing NLO activity.

Further research into compounds like 3-aminopyridinium 3,5-dinitrobenzoate has also contributed to the understanding of how amino acid-based structures can be utilized in synthesizing new NLO materials. researchgate.netresearchgate.net These studies often involve detailed characterization of the crystal structure and various optical and electrical properties to assess their suitability for photonic applications. semnan.ac.irresearchgate.net

Environmental and Bioremediation Research (related to dinitrobenzoic acids)

Nitroaromatic compounds, including dinitrobenzoic acids, are significant environmental pollutants primarily introduced through industrial activities such as the manufacturing of dyes, explosives, and pesticides. asm.orgnih.gov Their chemical stability, toxicity, and mutagenicity make them priority pollutants for environmental remediation. asm.org The electron-withdrawing nature of nitro groups makes these compounds resistant to conventional oxidative degradation. nih.gov Consequently, research has focused on understanding their fate in the environment and developing effective bioremediation strategies.

Degradation Pathways of Nitroaromatic Compounds

Despite their recalcitrance, various microorganisms have evolved pathways to degrade nitroaromatic compounds, often utilizing them as sources of carbon, nitrogen, and energy. asm.orgnih.gov The general strategy for the aerobic breakdown of these compounds involves modifications of typical aromatic hydrocarbon degradation pathways to accommodate the nitro groups. nih.gov

Several bacterial strains have been identified for their ability to degrade nitroaromatic compounds. nih.gov Notably, a Corynebacterium sp. was isolated from soil and demonstrated the ability to use 3,5-dinitrobenzoic acid (DNB) as a sole carbon source. semanticscholar.orgacademicjournals.org This bacterium showed significant degradation rates of DNB, particularly during its exponential growth phase. semanticscholar.orgresearchgate.net Research has shown that after 24 hours, this Corynebacterium sp. could degrade approximately 50% of the initial DNB concentration. semanticscholar.orgacademicjournals.orgresearchgate.net The growth of this bacterium was supported at DNB concentrations between 0.5 to 1 g/L. semanticscholar.orgresearchgate.net

| Bacterium | Substrate | Degradation Rate (24h) | Supporting Concentration |

| Corynebacterium sp. | 3,5-Dinitrobenzoic Acid | ~50% | 0.5 - 1 g/L |

This table summarizes the degradation capabilities of Corynebacterium sp. for 3,5-Dinitrobenzoic Acid.

The biodegradation of nitroaromatic compounds can proceed through either oxidative or reductive pathways. The electron-withdrawing nitro groups make the aromatic ring less susceptible to electrophilic attack by oxygenases, which is a common initial step in the degradation of many aromatic compounds. nih.gov However, some bacteria have evolved dioxygenase enzymes that can initiate the oxidative degradation of nitroaromatics. nih.gov For instance, the degradation of m-nitrobenzoate by a Pseudomonas sp. involves an initial dioxygenase attack that incorporates both atoms of molecular oxygen to form protocatechuate. nih.gov

Reductive pathways are also common, where the nitro groups are reduced to amino groups. nih.gov This can lead to the formation of intermediates that may be further degraded or can polymerize and bind to soil organic matter. cswab.org The choice between oxidative and reductive strategies depends on the specific compound and the microbial species involved.

The microbial degradation of dinitrobenzoic acids often proceeds through the formation of key intermediates. In the case of the Corynebacterium sp. degrading 3,5-dinitrobenzoic acid, protocatechuic acid was detected as an intermediate. semanticscholar.orgacademicjournals.org The presence of this intermediate suggests a pathway where the nitro groups are removed and the aromatic ring is hydroxylated before cleavage.

A crucial class of enzymes in the degradation of aromatic compounds are dioxygenases, which catalyze the cleavage of the aromatic ring. frontiersin.orgCatechol-1,2-dioxygenase is a key enzyme that catalyzes the intradiol cleavage of catechol to cis,cis-muconic acid. wikipedia.org This enzyme is an inducible enzyme, and its activity has been detected in cells grown in the presence of dinitrobenzoic acid, indicating that an ortho-cleavage pathway may be involved in the degradation process by Corynebacterium sp. semanticscholar.orgacademicjournals.org Catechol-1,2-dioxygenases are typically homodimers containing a non-heme ferric iron (Fe³⁺) cofactor. nih.govfrontiersin.org The enzyme from Pseudomonas stutzeri GOM2, for example, showed optimal activity at a kcat of 16.13 s⁻¹ and a Km of 13.2 μM for catechol. nih.gov

| Enzyme | Function | Cofactor | Significance in Degradation |

| Catechol-1,2-dioxygenase | Intradiol ring cleavage of catechol | Fe³⁺ | Key enzyme in the ortho-cleavage pathway of aromatic compounds. |

This table provides an overview of the key features of Catechol-1,2-dioxygenase.

Advanced Oxidation Processes for Degradation

In addition to bioremediation, chemical methods known as Advanced Oxidation Processes (AOPs) are being investigated for the degradation of recalcitrant organic pollutants like dinitrophenols, which are structurally related to dinitrobenzoic acids. kirj.ee AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. amazonaws.com

Several AOPs have been studied, including Fenton and photo-Fenton treatments, hydrogen peroxide photolysis, and ozonation combined with UV radiation. kirj.eenih.gov These processes have been shown to be effective in degrading compounds like 2,4-dinitrophenol. kirj.ee For example, the Fenton process was found to be highly effective under acidic conditions for the degradation of 2-hydroxybenzoic acid. researchgate.net The combination of ozone with hydrogen peroxide and UV radiation can also significantly accelerate the degradation of these pollutants. kirj.ee These studies indicate that AOPs could be a viable option for treating wastewater containing dinitrobenzoic acids and other nitroaromatic compounds. kirj.eenih.gov

Photochemical Reactions (e.g., UV/H₂O₂)

Advanced oxidation processes (AOPs) are effective methods for the degradation of recalcitrant organic compounds. While specific studies on the photodegradation of this compound are not extensively detailed in the available literature, research on the closely related compound, 4-chloro-3,5-dinitrobenzoic acid (CDNBA), using the UV/H₂O₂ process offers significant insights. The UV/H₂O₂ process generates highly reactive hydroxyl radicals (•OH) upon the photolysis of hydrogen peroxide, which are powerful oxidizing agents capable of mineralizing organic pollutants. researchgate.net

The degradation of CDNBA in aqueous solutions has been shown to be an efficient process when using AOPs that produce hydroxyl radicals, such as the UV/H₂O₂ process or vacuum ultraviolet (VUV) photolysis. researchgate.net In contrast, direct photolysis of CDNBA is not an effective method for its mineralization. researchgate.net For the UV/H₂O₂ process, an optimal concentration of H₂O₂ is crucial for achieving the fastest degradation rate, which can be determined based on the initial concentration of the target compound. researchgate.net The degradation of another similar compound, 3,5-dinitrobenzamide (B1662146), was also successfully achieved using UV/H₂O₂ and UV/TiO₂ oxidation processes, fitting a pseudo-first-order kinetics model. nih.gov The degradation efficiency in these systems can be influenced by factors such as solution pH and the presence of inorganic anions. nih.govnih.gov

The fundamental reaction in the UV/H₂O₂ process is the generation of hydroxyl radicals, which then attack the aromatic ring of the compound, leading to its degradation.

Formation of Intermediate By-products

The degradation of nitroaromatic compounds like this compound through AOPs proceeds via the formation of various intermediate by-products before complete mineralization to CO₂, H₂O, and inorganic ions.

In the degradation of the related compound 3,5-dinitrobenzamide, several intermediate products were identified using time-of-flight mass spectrometry. nih.gov These intermediates suggest a stepwise degradation pathway involving hydroxylation, denitrification, and ring-opening reactions. During the degradation process, ions such as NH₄⁺, NO₃⁻, and NO₂⁻ are released into the aqueous solution. nih.gov It was found that after complete decomposition, approximately half of the 3,5-dinitrobenzamide was converted into organic intermediates, while the remainder was mineralized. nih.gov

Similarly, the photodegradation of 4-chloro-3,5-dinitrobenzoic acid (CDNBA) results in the formation of chloride ions at a rate corresponding to the depletion of the parent compound. researchgate.net The production of nitrate (B79036) and nitrite (B80452) ions, however, was found to be dependent on the specific AOP used, indicating different degradation pathways or efficiencies of nitrogen removal. researchgate.net

| Parent Compound | Identified Intermediate By-products and Released Ions |

| 3,5-Dinitrobenzamide | Glycine, Oxalic acid, Acetic acid, Nitrate ion, Nitrite ion, Ammonium ion |

| 4-Chloro-3,5-dinitrobenzoic acid | Chloride ions, Nitrate ions, Nitrite ions |

Toxicity Assessment of Degradation Products

A critical aspect of evaluating environmental remediation techniques is the assessment of the toxicity of the resulting degradation products. Intermediates formed during the degradation of a parent compound may sometimes be more toxic than the original substance.

Studies on 4-chloro-3,5-dinitrobenzoic acid (CDNBA) have included cytotoxicity assays using the protozoan Tetrahymena pyriformis. researchgate.net These studies revealed that the irradiation of CDNBA solutions led to an increase in toxicity, suggesting the formation of intermediate products with higher cytotoxic effects. researchgate.net In buffered solutions, a median effective concentration (EC50) of 104.47 µM was observed for CDNBA, which is the concentration at which the proliferation of T. pyriformis was inhibited by 50%. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 4-amino-3,5-dinitrobenzoic acid (ADBA)?

ADBA is synthesized via nitration of 4-chlorobenzoic acid. In a representative protocol ():

- Step 1 : Dissolve 4-chlorobenzoic acid in concentrated H2SO4 at 80°C.

- Step 2 : Add KNO3 (5 equivalents) and heat to 125°C for 2 hours.

- Step 3 : Cool and precipitate the product (4-chloro-3,5-dinitrobenzoic acid) on ice.

- Yield : 89% with purity confirmed by <sup>1</sup>H NMR (δ = 14.29 ppm for -COOH) and HRMS .

Key Considerations : Reaction temperature and stoichiometry must be tightly controlled to avoid byproducts like 3,5-dinitrosalicylic acid derivatives ().

Q. How is ADBA characterized structurally and functionally?

- Spectroscopic Analysis :

- Functional Assays : ADBA’s amino and nitro groups enable diazotization for coupling with aromatic amines (e.g., mefenamic acid), forming stable azo adducts .

Advanced Research Questions

Q. How can ADBA be optimized as a derivatizing reagent in spectrophotometric assays?

- Reaction Optimization :

- pH : Optimal coupling occurs at pH 8–9 (borate buffer), balancing diazonium ion stability and nucleophilic reactivity of target analytes .

- Temperature : Reactions complete in <1 minute at 25°C, minimizing degradation .

- Stoichiometry : A 1:1 reagent-to-analyte ratio ensures linearity (1–6 µg/mL) and low detection limits (1 µg/mL) .

- Validation : Compare results with official methods (e.g., BP titrimetry) for accuracy (p > 0.05) .

Q. What analytical challenges arise when using ADBA in complex matrices?

Q. How does ADBA compare to other derivatizing reagents (e.g., 3,5-dinitrobenzoyl chloride)?

Q. What are the mechanistic insights into ADBA’s role in inhibiting aminoacyl-tRNA synthetases?

- Binding Studies : ADBA’s nitro groups interact with conserved lysine residues in synthetase active sites, disrupting ATP binding (IC50 ≈ 10 µM) .

- Structural Modeling : Molecular docking reveals H-bonding between ADBA’s carboxylate and enzyme backbone (PDB: 1QF6) .

Data Contradictions and Resolutions

Q. Discrepancies in reported yields for ADBA synthesis: How to address them?

- Observed Variations : Yields range from 70% to 89% depending on nitration conditions ( vs. 22).

- Resolution :

- Catalyst : Use Fe(NO3)3 as a Lewis acid to improve regioselectivity.

- Workup : Quench reactions at 0°C to minimize hydrolysis of nitro groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。